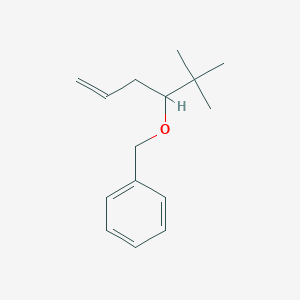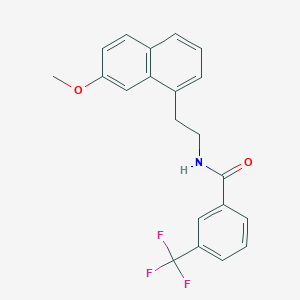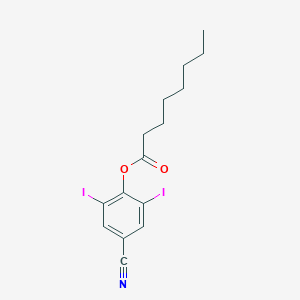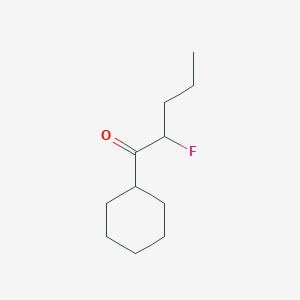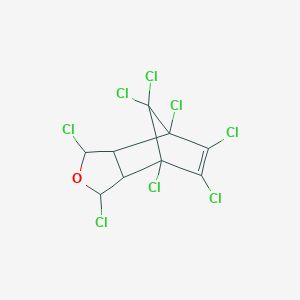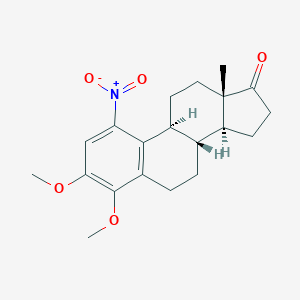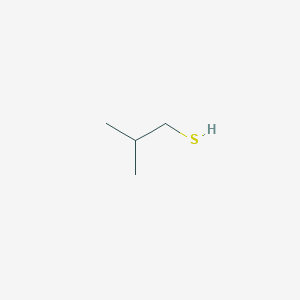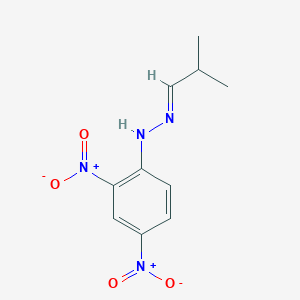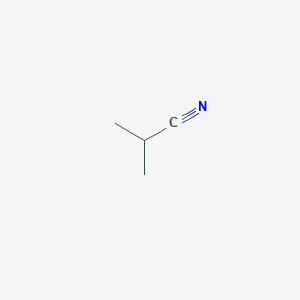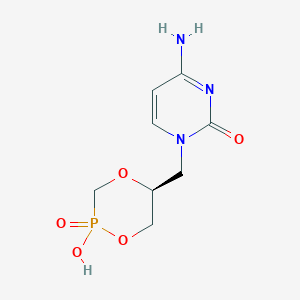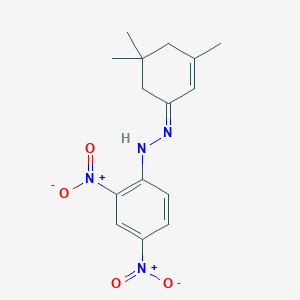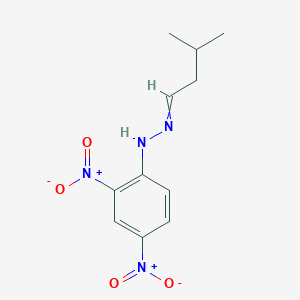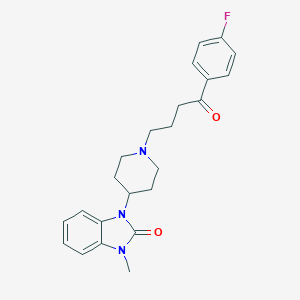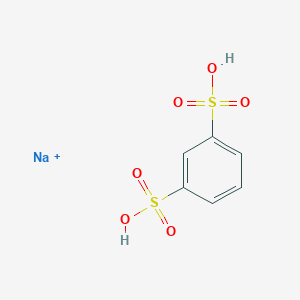![molecular formula C10H15NO B166296 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 131488-86-3](/img/structure/B166296.png)
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCA is a cyclobutane derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity and has been used as a starting material for the synthesis of potential anticancer agents. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been used as a chiral building block in the synthesis of biologically active compounds. In materials science, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a precursor for the synthesis of cyclobutane-containing polymers with unique properties. In organic synthesis, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a starting material for the synthesis of various cyclobutane derivatives.
Mechanism Of Action
The mechanism of action of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not fully understood. However, it is believed that 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit anti-inflammatory activity and has been used as a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile also has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
For the research and development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile include the synthesis of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile derivatives with improved activity and selectivity, the development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile-based polymers, and the investigation of its potential use as a treatment for inflammatory diseases and bacterial infections.
Synthesis Methods
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be synthesized through various methods, including the reaction of 2,3-dimethyl-2-butene with acrylonitrile and the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. The latter method involves the use of a palladium catalyst and results in higher yields of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The synthesized 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be purified through recrystallization and column chromatography.
properties
CAS RN |
131488-86-3 |
|---|---|
Product Name |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
VILTYDDIGXXGBZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
synonyms |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



